molecular formula C9H12FN B1396129 1-(5-Fluoro-3-methylphenyl)ethylamine CAS No. 1270461-30-7

1-(5-Fluoro-3-methylphenyl)ethylamine

Cat. No. B1396129
CAS RN: 1270461-30-7
M. Wt: 153.2 g/mol
InChI Key: TUCZNYBUCHPPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Amines, including 1-(5-Fluoro-3-methylphenyl)ethylamine, can undergo a variety of chemical reactions. For instance, they can react with aldehydes and ketones to form imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible, and water is eliminated in the process .

Scientific Research Applications

Neurological and Psychiatric Research

1-(5-Fluoro-3-methylphenyl)ethylamine and its derivatives have been investigated for their potential in treating neurological and psychiatric disorders. For instance, certain derivatives have shown anti-dopaminergic properties, indicating potential uses in treating conditions like schizophrenia, dependency, and neurodegenerative disorders. These compounds have demonstrated a range of activities including neuroleptic, neuroprotective, and antiaddictive effects (Habernickel, 2003). Another derivative was found to function as an NMDA receptor antagonist, eliciting dissociative effects, indicating its potential in neuroscience research or clinical applications (Dybek et al., 2019).

Antidepressant Development

Derivatives of 1-(5-Fluoro-3-methylphenyl)ethylamine have been studied for their potential in developing new antidepressants. Researchers have incorporated serotonin 1A (5-HT(1A)) receptor pharmacophoric elements into these derivatives, identifying compounds with affinity for both the serotonin transporter and the 5-HT(1A) receptor, which are promising leads for further studies (Evrard et al., 2005).

Cancer Research

In cancer research, a novel compound synthesized from 1-(5-Fluoro-3-methylphenyl)ethylamine showed promising activity against human melanoma A375 and mouse melanoma B16F10 cancer cell lines, indicating its potential in developing new cancer therapies (Kumar et al., 2020).

Alzheimer's Disease Research

The compound was also used in the development of a molecular imaging probe to quantify serotonin 1A (5-HT(1A)) receptor densities in the living brains of Alzheimer's disease patients, providing valuable insights into the disease's progression and potential therapeutic targets (Kepe et al., 2006).

properties

IUPAC Name

1-(3-fluoro-5-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-8(7(2)11)5-9(10)4-6/h3-5,7H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUCZNYBUCHPPMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoro-5-methylphenyl)ethan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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